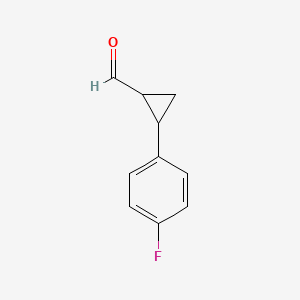

2-(4-fluorophenyl)cyclopropane-1-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)cyclopropane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,6,8,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYCJDWIXBZFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Fluorophenyl Cyclopropane 1 Carbaldehyde and Its Advanced Derivatives

Direct Synthesis Strategies for 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde (B1440618)

Direct synthesis strategies aim to construct the this compound framework efficiently. These methods often involve the formation of the cyclopropane (B1198618) ring as the key bond-forming event, utilizing precursors that already contain the fluorophenyl group.

Cyclopropanation Reactions Utilizing Fluorophenyl Precursors

Cyclopropanation reactions are a cornerstone for the synthesis of three-membered rings. In the context of the target molecule, these reactions typically involve the addition of a one-carbon unit (a carbene or carbenoid) to a fluorophenyl-substituted alkene, such as 4-fluorostyrene (B1294925). The one-carbon fragment must be a "formyl carbene" equivalent, which is a species that delivers the aldehyde functionality.

While direct formyl carbene transfer is challenging, a common and effective strategy is to use a carbene precursor with a functional group that can be easily converted to an aldehyde post-cyclopropanation. For instance, α-diazoacetonitrile can serve as a carbene source. Biocatalytic systems, utilizing engineered heme-containing proteins, have demonstrated the ability to cyclopropanate fluorinated styrenes with high activity and stereoselectivity. wpmucdn.com The resulting cyclopropyl (B3062369) nitrile can then be reduced to the desired carbaldehyde using reagents like diisobutylaluminium hydride (DIBAL-H).

Similarly, ethyl diazoacetate is a widely used carbene precursor that, upon reaction with 4-fluorostyrene in the presence of a catalyst, yields the corresponding cyclopropane carboxylate ester. This ester can be converted to the target aldehyde through a two-step process: reduction to the primary alcohol with a reagent like lithium aluminum hydride (LiAlH₄), followed by mild oxidation.

Organocatalytic Approaches to Formyl Cyclopropanes

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, offers a metal-free alternative for constructing cyclopropane rings. Chiral organocatalysts can also induce asymmetry, leading to enantioenriched products. One relevant approach is the asymmetric cyclopropanation of α,β-unsaturated aldehydes. mdpi.com

In a representative reaction, an α,β-unsaturated aldehyde like 4-fluorocinnamaldehyde (B1661933) can react with a carbene precursor, such as a sulfur ylide, in the presence of a chiral amine catalyst (e.g., a prolinol derivative). The catalyst activates the aldehyde by forming a transient enamine, which then undergoes a Michael-initiated ring closure (MIRC) to form the cyclopropane ring and regenerate the catalyst. This method provides direct access to cyclopropane carbaldehydes. Another strategy involves the reaction of α,β-unsaturated aldehydes with α-substituted α-diazoesters, promoted by a chiral oxazaborolidinium ion catalyst, to form cyclopropyl derivatives that can be further transformed into the target aldehyde. mdpi.com

Metal-Catalyzed Cyclopropanation Methodologies

Transition metal catalysis is one of the most powerful and widely used methods for cyclopropanation. acsgcipr.orgtaylorfrancis.com Catalysts based on rhodium, copper, cobalt, and iron are particularly effective. nih.govorganic-chemistry.org The general mechanism involves the reaction of the metal catalyst with a diazo compound, such as ethyl diazoacetate, to generate a highly reactive metal carbene intermediate. acsgcipr.orgresearchgate.net This intermediate then transfers the carbene fragment to an alkene, like 4-fluorostyrene, to form the cyclopropane ring.

Rhodium(II) carboxylates, particularly Rh₂(OAc)₄, are highly effective for these transformations. taylorfrancis.com The reaction of 4-fluorostyrene with ethyl diazoacetate catalyzed by Rh₂(OAc)₄ would produce ethyl 2-(4-fluorophenyl)cyclopropane-1-carboxylate, a direct precursor to the target aldehyde.

| Catalyst System | Alkene Precursor | Carbene Precursor | Product Type | Key Features |

| Engineered Myoglobin (B1173299) | 3,4-Difluorostyrene | Diazoacetonitrile | Cyclopropyl Nitrile | High activity and stereoselectivity via biocatalysis. wpmucdn.com |

| Rhodium(II) Acetate | 4-Fluorostyrene | Ethyl Diazoacetate | Cyclopropyl Ester | Highly efficient and general for styrenes. taylorfrancis.com |

| Chiral Co(II) Complex | Styrene (B11656) | Ethyl Diazoacetate | Chiral Cyclopropyl Ester | Asymmetric induction with chiral macrocyclic ligands. nih.gov |

Multistep Reaction Sequences for Cyclopropane Carbaldehyde Formation

Beyond direct carbene-transfer reactions, multistep sequences provide alternative pathways to construct the target molecule. These routes offer flexibility and can be advantageous when direct cyclopropanation is problematic.

One notable multistep method is the acid-catalyzed ring contraction of a 2-hydroxycyclobutanone derivative. researchgate.netnih.gov This process begins with a 2-hydroxycyclobutanone bearing a 4-fluorophenyl group. Treatment with an aryl thiol in the presence of a Brønsted acid catalyst (like a sulfonic resin) initiates a nucleophilic addition followed by a ring contraction, yielding a 2-(arylthio)cyclopropane carbaldehyde. nih.gov The arylthio group can subsequently be removed via reductive desulfurization to give the final product.

Another classic multistep approach is the Simmons-Smith cyclopropanation. This reaction typically involves reacting an allylic alcohol with diiodomethane (B129776) and a zinc-copper couple. To synthesize the target molecule, 4-fluorocinnamyl alcohol would be the starting material. The Simmons-Smith reaction would convert the double bond to a cyclopropane, yielding [2-(4-fluorophenyl)cyclopropyl]methanol. Subsequent oxidation of this primary alcohol using a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would furnish the desired this compound.

Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives

The presence of two stereocenters in this compound means it can exist as four different stereoisomers. Enantioselective and diastereoselective synthesis aims to produce a single desired stereoisomer, which is crucial for applications in pharmaceuticals and materials.

Chiral Catalyst-Controlled Asymmetric Cyclopropanation

Asymmetric cyclopropanation is achieved by using a chiral catalyst that influences the stereochemical outcome of the reaction. This can be accomplished with both metal-based catalysts and organocatalysts. The catalyst creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

In metal-catalyzed reactions, chirality is introduced by using a metal complex coordinated to a chiral ligand. nih.govorganic-chemistry.org For example, rhodium(II) complexes with chiral carboxylate or carboxamidate ligands are highly effective for the asymmetric cyclopropanation of styrenes with diazoesters. These catalysts can achieve excellent levels of enantioselectivity (high enantiomeric excess, or ee) and diastereoselectivity (high diastereomeric ratio, or dr). organic-chemistry.org Similarly, chiral Robson-type macrocyclic complexes of cobalt have been shown to catalyze the asymmetric cyclopropanation of styrene with high enantioselectivity. nih.gov

Biocatalysis also offers a powerful route to enantiopure cyclopropanes. Engineered enzymes, such as variants of myoglobin, can catalyze carbene transfer reactions with exceptional stereocontrol, often yielding products with very high enantiomeric excess. wpmucdn.com

| Catalyst/Ligand System | Substrate Example | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Chiral Rh(III) Complex | β,γ-Unsaturated Ketoester | >20:1 | up to 99% | organic-chemistry.org |

| Engineered Myoglobin | 3,4-Difluorostyrene | N/A | 88% | wpmucdn.com |

| Chiral Oxazaborolidinium Ion | α,β-Unsaturated Aldehyde | N/A | High | mdpi.com |

| Axially Chiral Organocatalyst | Various | >20:1 | up to 96% | snnu.edu.cn |

Substrate-Controlled Diastereoselective Synthesis

Substrate-controlled synthesis is a powerful strategy where the stereochemical outcome of a reaction is dictated by a chiral element already present in the substrate. In the context of synthesizing this compound derivatives, the primary goal is to control the relative configuration of the substituents on the cyclopropane ring, typically favoring the trans isomer due to its thermodynamic stability.

One of the most effective methods for achieving substrate-controlled diastereoselectivity is the cyclopropanation of allylic alcohols. In this approach, the hydroxyl group of the substrate directs the cyclopropanating reagent to the same face of the double bond, a phenomenon known as stereodirecting effect. For instance, a chiral allylic alcohol precursor can be subjected to a Simmons-Smith cyclopropanation. The pre-complexation of the hydroxyl group with the zinc-carbenoid reagent ensures that the methylene (B1212753) group is delivered syn to the directing alcohol, leading to a cyclopropylcarbinol with high diastereoselectivity. marquette.edu Subsequent oxidation of this alcohol would yield the target aldehyde.

Another strategy involves the use of chiral auxiliaries. An α,β-unsaturated ester or aldehyde derived from a chiral alcohol (e.g., using (−)-8-phenylmenthol) can undergo diastereoselective cyclopropanation. marquette.edu The bulky chiral auxiliary blocks one face of the molecule, forcing the cyclopropanating agent to attack from the less sterically hindered face. After the reaction, the auxiliary can be cleaved to yield the enantioenriched cyclopropane derivative. These methods ensure that the inherent chirality of the substrate directly influences the formation of new stereocenters on the cyclopropane ring.

Protocols for diastereoselective cyclopropanation have been developed that are scalable and tolerate a wide variety of functional groups on both the alkene and the carbon pronucleophile coupling partners. nih.gov These methods often result in high diastereoselectivity, furnishing products with a specific relative stereochemistry that is complementary to conventional metal-catalyzed approaches. nih.gov

Table 1: Overview of Substrate-Controlled Cyclopropanation Strategies

| Strategy | Directing Group | Typical Reagent | Key Feature |

|---|---|---|---|

| Directed Cyclopropanation | Allylic Hydroxyl | Diiodomethane, Diethylzinc (Simmons-Smith) | Hydroxyl group directs the reagent to the syn-face of the double bond. |

| Chiral Auxiliary | Chiral Ester/Amide | Diazomethane (B1218177), Metal Carbene | Bulky auxiliary blocks one face of the alkene, controlling the direction of attack. |

| Asymmetric Biocatalysis | Vinyl Ester Substrate | Engineered Enzymes (e.g., Dehaloperoxidase) | Enzyme's chiral active site controls the stereochemical outcome, often yielding high trans selectivity and enantioselectivity. wpmucdn.com |

Resolution Strategies for Enantiomeric Purity

For many applications, obtaining a single enantiomer of this compound is crucial. When a racemic mixture is synthesized, resolution strategies are employed to separate the enantiomers.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method that leverages the stereoselectivity of enzymes, most commonly lipases. In this process, a racemic mixture of a derivative, such as ethyl 2-(4-fluorophenyl)cyclopropane-1-carboxylate, is treated with a lipase (B570770) (e.g., Candida antarctica lipase B, CAL-B) in the presence of water. google.com The enzyme selectively catalyzes the hydrolysis of one enantiomer (e.g., the (R)-ester) to its corresponding carboxylic acid at a much faster rate than the other enantiomer. nih.gov This results in a mixture of one enantiomer as the unreacted ester (e.g., (S)-ester) and the other as the carboxylic acid (e.g., (R)-acid), which can then be separated by standard chemical extraction. This method is valued for its mild reaction conditions and high enantioselectivity. nih.govmdpi.com

Diastereomeric Salt Crystallization

This classical resolution technique involves converting the racemic carboxylic acid precursor, 2-(4-fluorophenyl)cyclopropane-1-carboxylic acid, into a pair of diastereomeric salts by reacting it with an enantiomerically pure chiral base. wikipedia.org Commonly used resolving agents include naturally occurring alkaloids like brucine (B1667951) or synthetic chiral amines such as (R)-1-phenylethanamine. researchgate.netlibretexts.org The resulting diastereomeric salts have different physical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization. wikipedia.org Once a diastereomeric salt has been isolated in pure form, treatment with an acid regenerates the enantiomerically pure carboxylic acid. wikipedia.orglibretexts.org

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool for the direct separation of enantiomers. nih.gov A racemic mixture of this compound or its derivatives is passed through a column packed with a chiral material. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) tris(3,5-dimethylphenylcarbamate), are particularly effective. drexel.eduhplc.eu The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. chiralpedia.com This method provides excellent separation for a wide range of chiral compounds and can be used for both analytical purity checks and preparative-scale isolation. nih.gov

Table 2: Comparison of Resolution Strategies

| Method | Starting Material | Principle | Advantages | Disadvantages |

|---|---|---|---|---|

| Enzymatic Resolution | Racemic Ester | Enzyme selectively hydrolyzes one enantiomer. nih.gov | High enantioselectivity, mild conditions. | Theoretical max yield is 50% for one enantiomer; requires suitable enzyme. |

| Diastereomeric Salt Formation | Racemic Carboxylic Acid | Forms diastereomeric salts with different solubilities. wikipedia.orgnih.gov | Well-established, scalable. | Laborious, relies on trial-and-error to find a suitable resolving agent and crystallization conditions. wikipedia.org |

| Chiral HPLC | Racemic Aldehyde/Ester/Acid | Differential interaction with a chiral stationary phase. nih.gov | Direct separation, high purity, applicable to various functional groups. | Can be expensive for large-scale separation, requires specialized equipment. |

Functional Group Transformations Towards this compound Analogues

The aldehyde functional group in this compound serves as a versatile handle for the synthesis of a wide array of analogues through various functional group transformations. These transformations often start from more stable or accessible precursors like carboxylic acids and esters.

Modification of Cyclopropane-1-carboxylic Acid Derivatives

The corresponding carboxylic acid, 2-(4-fluorophenyl)cyclopropane-1-carboxylic acid, is a key intermediate for accessing the target aldehyde.

A common strategy involves the initial activation of the carboxylic acid to a more reactive species. For instance, the acid can be converted to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be subjected to a controlled reduction. The Rosenmund reduction, which employs hydrogen gas and a poisoned palladium catalyst (Pd/BaSO₄), is a classic method for converting acid chlorides to aldehydes. researchgate.net Alternatively, mild hydride reagents can be used to achieve the same transformation.

Direct reduction of the carboxylic acid to the aldehyde is more challenging, as powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically lead to the corresponding primary alcohol. savemyexams.com However, modern methods have been developed to achieve this selective transformation. The use of diisobutylaluminum hydride (DIBAL-H) at low temperatures (-70 °C or below) can furnish the aldehyde in moderate yields. quora.com Another approach utilizes pinacolborane (HBpin) in the presence of an activating agent like a triflylpyridinium reagent to facilitate the conversion. researchgate.net

Table 3: Selected Methods for Converting Carboxylic Acid to Aldehyde

| Method | Intermediate | Key Reagents | Typical Conditions |

|---|---|---|---|

| Rosenmund Reduction | Acid Chloride | H₂, Pd/BaSO₄, Quinoline | Toluene, room temperature to reflux. researchgate.net |

| Weinreb Amide Reduction | Weinreb Amide | DIBAL-H or LiAlH₄ | THF, low temperature (e.g., -78 °C). |

| Direct Borane Reduction | Acylboronate | HBpin, Triflylpyridinium reagent | Ambient temperature. researchgate.net |

Conversion of Cyclopropane Esters and Other Functional Groups

Esters and alcohols are common precursors for the synthesis of this compound and its analogues.

The most direct route from an ester, such as ethyl 2-(4-fluorophenyl)cyclopropane-1-carboxylate, is a partial reduction. This is effectively achieved using a sterically hindered and electrophilic reducing agent like diisobutylaluminium hydride (DIBAL-H). masterorganicchemistry.com The reaction must be carried out at low temperatures, typically -78 °C, to trap the reaction at the aldehyde stage via a stable tetrahedral intermediate, preventing over-reduction to the primary alcohol. chemistrysteps.comurbanpro.com

An alternative, two-step pathway involves the complete reduction of the ester or carboxylic acid to the primary alcohol, (2-(4-fluorophenyl)cyclopropyl)methanol. This is readily accomplished with strong hydride reagents like LiAlH₄. savemyexams.com The resulting alcohol is then oxidized to the desired aldehyde. To avoid over-oxidation to the carboxylic acid, mild oxidizing agents are employed. Common choices include Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine). beilstein-journals.org This two-step sequence is highly reliable and provides access to the aldehyde from a variety of precursors. marquette.edu

Table 4: Synthesis of Aldehyde from Esters and Alcohols

| Precursor | Transformation | Reagent(s) | Key Feature |

|---|---|---|---|

| Ester | Partial Reduction | Diisobutylaluminium Hydride (DIBAL-H) | One-step conversion; requires low temperature (-78 °C) to avoid over-reduction. chemistrysteps.comorganic-chemistry.org |

| Alcohol | Oxidation | Pyridinium Chlorochromate (PCC) | Mild oxidation that stops at the aldehyde stage. |

| Alcohol | Oxidation | Dess-Martin Periodinane (DMP) | Mild, high-yielding, avoids toxic chromium reagents. |

| Alcohol | Oxidation | Oxalyl Chloride, DMSO, Triethylamine (Swern) | High-yielding, avoids heavy metals, requires low temperature. beilstein-journals.org |

Stereochemical Aspects and Control in 2 4 Fluorophenyl Cyclopropane 1 Carbaldehyde Systems

Chiral Architectures of 2-(4-Fluorophenyl)cyclopropane-1-carbaldehyde (B1440618) and Related Cyclopropanes

The structure of this compound contains two adjacent chiral centers at the C1 and C2 positions of the cyclopropane (B1198618) ring. This gives rise to stereoisomerism, resulting in four possible stereoisomers which exist as two pairs of enantiomers. These are classified based on the relative orientation of the 4-fluorophenyl and carbaldehyde groups attached to the cyclopropane ring: cis (when both substituents are on the same face of the ring) and trans (when they are on opposite faces).

Trans Isomers: The trans configuration consists of the (1R, 2R) and (1S, 2S) enantiomers. In these isomers, the bulky 4-fluorophenyl group and the carbaldehyde group are on opposite sides of the cyclopropane ring, which generally leads to greater thermodynamic stability compared to the cis isomers. Many synthetic methodologies are designed to selectively produce these trans isomers. nih.govrochester.edu

Cis Isomers: The cis configuration is composed of the (1R, 2S) and (1S, 2R) enantiomers. Here, the substituents are on the same side of the ring. While often the minor product in many cyclopropanation reactions, specific catalysts, such as certain engineered cytochrome P450 variants, have been developed to favor the formation of cis-cyclopropanes. nih.gov

The fundamental architecture of 1,2-disubstituted cyclopropanes, such as this compound, is a recurring motif in a variety of biologically active molecules and pharmaceuticals. nih.govrochester.edu The specific stereochemistry is crucial; for instance, while the antidepressant drug Tranylcypromine was historically used as a racemic mixture of its trans enantiomers, it is now known that the two enantiomers possess different potencies. nih.gov Other modern drugs containing a trans-cyclopropane core, such as the melatonin (B1676174) receptor agonist Tasimelteon and the platelet aggregation inhibitor Ticagrelor, are administered as single, enantiomerically pure forms. nih.gov

Mechanisms of Asymmetric Induction in Cyclopropanation Reactions

The selective synthesis of a single stereoisomer of this compound is achieved through asymmetric cyclopropanation. This process typically involves the reaction of 4-fluorostyrene (B1294925) with a carbene precursor, mediated by a chiral catalyst. The mechanism of asymmetric induction hinges on the catalyst's ability to create a chiral environment that directs the approach of the reactants, thereby favoring the formation of one enantiomer over others.

Transition-metal catalysis is a prominent strategy, with complexes of rhodium, copper, cobalt, and ruthenium being widely used. rochester.edunih.govacs.org The general mechanism involves the formation of a metal-carbene (or carbenoid) intermediate from a diazo compound. nih.gov The chiral ligands coordinated to the metal center play a pivotal role in inducing asymmetry. These ligands, such as Box (bisoxazoline) or PyBox (pyridine-bisoxazoline), create a sterically defined pocket around the active site. rochester.edu The alkene substrate then approaches this chiral metal-carbene complex in a sterically preferred orientation, leading to a diastereomeric transition state that dictates the stereochemistry of the resulting cyclopropane. dicp.ac.cn

Key Mechanistic Features:

Catalyst-Substrate Interaction: The chiral catalyst forms an intermediate with the carbene. The stereochemical outcome is determined by the non-covalent interactions (steric hindrance, electronic effects) between the substrate and the chiral ligands of the catalyst in the transition state. dicp.ac.cn

Enzyme Catalysis: Engineered enzymes, particularly hemoproteins like myoglobin (B1173299) and cytochrome P450, have emerged as powerful biocatalysts for asymmetric cyclopropanation. nih.govrochester.edunih.gov By modifying the amino acid residues in the active site of the protein, researchers can create a tailored chiral pocket that precisely controls both the diastereoselectivity (cis vs. trans) and enantioselectivity of the reaction. nih.govrochester.edu These biocatalysts often offer complementary stereoselectivity to synthetic catalysts, providing access to different stereoisomers. nih.gov

Chiral Auxiliaries: An alternative strategy involves attaching a chiral auxiliary to one of the reactants. rsc.orgnih.gov For example, an achiral α,β-unsaturated aldehyde can be reacted with a chiral auxiliary to form a temporary adduct. The stereocenter on the auxiliary then directs the cyclopropanation reaction. Subsequently, the auxiliary is cleaved to yield the enantiomerically enriched cyclopropane carboxaldehyde. rsc.orgnih.govrsc.org

The table below summarizes the performance of various catalytic systems in the asymmetric cyclopropanation of styrene (B11656) derivatives, which serves as a model for the synthesis of related compounds like this compound.

| Catalyst System | Substrate | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) | Predominant Isomer |

|---|---|---|---|---|

| Engineered Myoglobin (trans-selective) | Styrene Derivatives | 98–99.9% | 96–99.9% | trans-(1R,2R) or trans-(1S,2S) |

| Engineered Cytochrome P450 | Styrene | 86% (cis) | 97% | cis-(1S,2R) |

| Rh₂(R-p-Ph-TPCP)₄ | Vinyl Heterocycles | >95:5 dr | up to 99% | trans |

| Ru(iPr-PyBox) | Substituted Olefin | 91% | 85% | trans |

| Cobalt(II)-Porphyrin Complex | Styrene Derivatives | High | High | trans |

Diastereoselective Control and Isomer Separation Techniques

Achieving high diastereoselectivity—the preferential formation of either the cis or trans isomers—is a primary goal in the synthesis of this compound. Most catalytic systems, particularly those based on rhodium and copper, inherently favor the formation of the more stable trans isomer due to steric repulsion between the substituents in the transition state. However, as noted, biocatalytic systems can be engineered to produce the cis isomer with high selectivity. nih.gov

Even with highly selective reactions, mixtures of stereoisomers can be formed. The separation of these isomers is therefore a critical step in obtaining enantiomerically pure compounds.

Separation Techniques:

Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating enantiomers. nih.govnih.govuhplcs.com CSPs, such as those based on cellulose (B213188) or cyclodextrin (B1172386) derivatives (e.g., Chiralcel OD, Chiralpak AGP), create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. nih.govnih.gov Diastereomers, having different physical properties, can often be separated using standard achiral chromatography techniques like silica (B1680970) gel column chromatography. researchgate.netmdpi.com

Crystallization: Diastereomers can sometimes be separated by fractional crystallization due to differences in their solubility and crystal lattice energies. libretexts.org For enantiomers, a common strategy is to react the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts or derivatives. libretexts.org These diastereomers can then be separated by crystallization, after which the resolving agent is removed to yield the individual enantiomers. libretexts.org

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. google.comgoogle.com For example, a lipase (B570770) might selectively hydrolyze the ester of one enantiomer, leaving the other enantiomer's ester untouched. The resulting mixture of an alcohol and an ester can then be easily separated.

Analysis of Stereoisomeric Purity and Configuration

Once a chiral cyclopropane has been synthesized and purified, it is essential to determine its stereoisomeric purity (diastereomeric ratio and enantiomeric excess) and its absolute configuration (the actual R/S designation of the chiral centers).

Analytical Methods:

Determining Stereoisomeric Purity:

Chiral HPLC: This is the gold standard for determining enantiomeric excess (ee). nih.govmdpi.com By integrating the peak areas of the two separated enantiomers, the ee value can be accurately calculated.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the diastereomeric ratio (dr) as diastereomers typically have distinct signals in the NMR spectrum. dtic.milresearchgate.net To determine ee by NMR, a chiral derivatizing agent or a chiral solvating agent is often used to convert the enantiomers into diastereomeric species, which will then show separate signals. purechemistry.org

Determining Absolute Configuration:

X-ray Crystallography: This is the most definitive method for determining absolute configuration. purechemistry.org If a suitable single crystal of an enantiomerically pure compound or a derivative can be grown, X-ray diffraction analysis can reveal the precise three-dimensional arrangement of its atoms. purechemistry.orgresearchgate.net

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light. nih.gov By comparing the experimental VCD spectrum of an enantiomer with a spectrum calculated using quantum-mechanical methods (like Density Functional Theory, DFT) for a known configuration (e.g., 1R, 2R), the absolute configuration can be unambiguously assigned without the need for crystallization. researchgate.netnih.gov

Chemical Correlation: The absolute configuration can also be determined by chemically converting the compound, without affecting the chiral centers, into a different compound whose absolute configuration is already known.

Advanced Reaction Chemistry and Transformations of 2 4 Fluorophenyl Cyclopropane 1 Carbaldehyde

Ring-Opening Reactions and Mechanistic Investigations of Cyclopropane (B1198618) Carbaldehydes

The high ring strain of the cyclopropane moiety in 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde (B1440618) makes it susceptible to ring-opening reactions under various conditions. These transformations are often initiated by nucleophiles or Lewis acids, leading to the formation of valuable acyclic products. Mechanistic investigations have revealed the involvement of ionic and radical intermediates, depending on the reaction conditions.

Nucleophilic Ring-Opening of Cyclopropane-1-carbaldehydes

The ring-opening of donor-acceptor cyclopropanes with nucleophiles is a well-established method for the formation of 1,3-difunctionalized compounds. In the case of cyclopropane-1-carbaldehydes, the reaction is facilitated by the activation of the cyclopropane ring by the electron-withdrawing aldehyde group and the stabilizing effect of the aryl donor group on potential cationic intermediates.

Mechanistic studies on related systems suggest that the nucleophilic ring-opening can proceed through different pathways, including SN1 and SN2-like mechanisms. The regioselectivity of the nucleophilic attack is controlled by the electronic nature of the substituents on the cyclopropane ring. Typically, the nucleophile attacks the carbon atom bearing the electron-withdrawing group, leading to cleavage of the adjacent C-C bond. The presence of a 4-fluorophenyl group can influence the reaction rate and selectivity through its electronic effects.

Research on donor-acceptor cyclopropanes has shown that they can act as homo-Michael acceptors, reacting with nucleophiles in the presence of hexafluoro-2-propanol (HFIP) without the need for a catalyst. nih.gov This reactivity is attributed to the ability of HFIP to stabilize charged intermediates.

| Nucleophile | Product Type | Reference |

| Indoles | C3-alkylated indoles | nih.gov |

| Arenes (Friedel-Crafts) | 1,3-diaryl propanes | nih.gov |

Lewis Acid-Catalyzed Transformations and Ring Expansion

Lewis acids play a crucial role in activating donor-acceptor cyclopropanes towards ring-opening and subsequent transformations. Coordination of the Lewis acid to the carbonyl oxygen of the carbaldehyde group enhances the electron-withdrawing nature of the acceptor, further polarizing the C-C bonds of the cyclopropane ring and facilitating their cleavage.

These Lewis acid-promoted reactions can lead to a variety of products, including ring-expanded structures. For instance, the treatment of 2-arylcyclopropane-1,1-dicarboxylates with Lewis acids can induce rearrangements and cycloadditions. It is plausible that this compound would undergo similar transformations, potentially leading to substituted dihydropyrans or other heterocyclic systems depending on the reaction conditions and the nature of the Lewis acid employed. The reaction of 2-arylcyclopropane-1,1-dicarboxylates with gallium trichloride (B1173362) (GaCl3) in the presence of trapping agents has been shown to generate 1,2- or 1,3-zwitterionic intermediates that can be intercepted. acs.org

| Lewis Acid | Transformation Type | Potential Products | Reference |

| GaCl3 | Ring-opening/Cycloaddition | Exo-methylenecyclopentanes | acs.org |

| TiCl4 | Ring Expansion | Dihydropyrans | (Analogous Reactions) |

| Sc(OTf)3 | Annulation | Tetrahydrofurans | scispace.com |

Reductive Alkylation of Cyclopropane Carbaldehydes

The reductive functionalization of cyclopropane carbaldehydes offers a pathway to introduce new substituents while simultaneously opening the strained three-membered ring. While specific examples of reductive alkylation of this compound are not prevalent in the literature, related transformations of cyclopropyl (B3062369) ketones provide insight into the potential reactivity.

Nickel-catalyzed reductive ring-opening of aryl cyclopropyl ketones with alkyl bromides has been demonstrated as an effective method for the synthesis of γ-alkylated ketones. acs.org This process involves the reductive cleavage of a C-C bond in the cyclopropane ring and the formation of a new C-C bond. A similar strategy could potentially be applied to cyclopropane carbaldehydes, where the aldehyde is first protected or converted to a less reactive functional group before the reductive alkylation step. The reaction would likely proceed through a radical mechanism, initiated by the reduction of the nickel catalyst.

Cycloaddition Reactions Involving the Cyclopropane Moiety

The strained C-C bonds of the cyclopropane ring in this compound exhibit π-character, allowing it to participate in cycloaddition reactions as a three-carbon synthon. These reactions are often initiated by Lewis acids, which promote the formation of zwitterionic intermediates that can be trapped by various dipolarophiles or dienophiles.

Domino Reactions and Tandem Cyclizations

Domino reactions, where a single event triggers a cascade of subsequent transformations, are a powerful tool in organic synthesis for the rapid construction of complex molecular architectures. Donor-acceptor cyclopropanes are excellent substrates for such processes. A tandem reaction involving the nucleophilic ring-opening of a cyclopropane dicarboxylate by an alkynyl indole, followed by a Conia-ene ring closure, has been reported to efficiently produce tetrahydrocarbazoles. acs.org

It is conceivable that this compound could participate in analogous domino sequences. For instance, a nucleophilic attack on the aldehyde or the cyclopropane ring could initiate a ring-opening event, generating a reactive intermediate that undergoes subsequent intramolecular cyclization.

Reactivity as a Zwitterionic Intermediate Equivalent

Upon activation with a Lewis acid, donor-acceptor cyclopropanes can behave as equivalents of 1,3-zwitterionic intermediates. The Lewis acid coordinates to the acceptor group, facilitating the heterolytic cleavage of a distal C-C bond of the cyclopropane ring. This generates a transient species with a positive charge stabilized by the donor group and a negative charge stabilized by the acceptor group.

These zwitterionic intermediates are highly reactive and can participate in formal [3+2] cycloaddition reactions with a variety of dipolarophiles. The reaction of 2-arylcyclopropane-1,1-dicarboxylates with GaCl3 generates a 1,3-zwitterion that can be trapped by allenes to yield exo-methylenecyclopentane derivatives. acs.org The 4-fluorophenyl group in the target compound would play a significant role in stabilizing the positive charge of the zwitterionic intermediate, thereby influencing its formation and subsequent reactivity in cycloaddition reactions. While DFT calculations on some [3+2] cycloadditions suggest a concerted mechanism, the concept of a zwitterionic intermediate remains a valuable model for predicting reactivity. researchgate.netnih.govresearchgate.net

| Dipolarophile | Cycloaddition Product | Reference |

| Allenes | Exo-methylenecyclopentanes | acs.org |

| Aldehydes | Tetrahydrofurans | scispace.com |

| Nitrones | Isoxazolidines | (Analogous Reactions) |

Functional Group Interconversions on the this compound Core

The chemical reactivity of this compound offers a versatile platform for a variety of functional group interconversions. These transformations can be broadly categorized into derivatization of the carbaldehyde functionality and transformations involving the cyclopropane ring and its substituents. Such modifications are crucial for the synthesis of new chemical entities with potentially valuable properties in medicinal chemistry and materials science.

Derivatization of the Carbaldehyde Functionality

The aldehyde group in this compound is a highly reactive functional group that readily undergoes a range of chemical transformations, including oxidation, reduction, and condensation reactions. These reactions allow for the introduction of diverse functional groups, leading to a wide array of derivatives.

Reduction to Alcohol: The carbaldehyde can be efficiently reduced to the corresponding primary alcohol, (2-(4-fluorophenyl)cyclopropyl)methanol. This transformation is typically achieved using mild reducing agents to avoid the potential opening of the strained cyclopropane ring.

| Reagent System | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sodium borohydride (B1222165) (NaBH₄) / Methanol | Methanol | 0 to rt | >95 (Typical) | google.com |

| Lithium aluminium hydride (LiAlH₄) | Diethyl ether or THF | 0 to rt | High (Typical) | General knowledge |

Table 1: Representative conditions for the reduction of this compound.

Reductive Amination: Reductive amination provides a direct route to synthesize primary, secondary, and tertiary amines from the carbaldehyde. This one-pot reaction typically involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with an amine, followed by in-situ reduction.

| Amine | Reducing Agent | Solvent | Temperature (°C) | Product |

| Ammonia | Sodium triacetoxyborohydride | 1,2-Dichloroethane | rt | (2-(4-Fluorophenyl)cyclopropyl)methanamine |

| Benzylamine | Sodium cyanoborohydride | Methanol | rt | N-((2-(4-fluorophenyl)cyclopropyl)methyl)aniline |

| Dimethylamine | 2-Picoline Borane | Acetonitrile | rt | 1-((2-(4-fluorophenyl)cyclopropyl)methyl)-N,N-dimethylamine |

Table 2: Examples of reductive amination reactions starting from this compound.

Formation of Imines, Oximes, and Hydrazones: The carbonyl group readily condenses with primary amines, hydroxylamine, and hydrazine (B178648) derivatives to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are often catalyzed by a small amount of acid. jocpr.comnih.gov

| Reagent | Product | Typical Conditions |

| Aniline | N-((2-(4-fluorophenyl)cyclopropyl)methylene)aniline | Ethanol, reflux |

| Hydroxylamine hydrochloride | This compound oxime | Ethanol/Pyridine, rt to reflux |

| Hydrazine hydrate | This compound hydrazone | Ethanol, reflux |

| 2,4-Dinitrophenylhydrazine | This compound (2,4-dinitrophenyl)hydrazone | Ethanol, H₂SO₄ (cat.), rt |

Table 3: Condensation reactions of the carbaldehyde functionality.

Carbon-Carbon Bond Forming Reactions: The aldehyde functionality is a key precursor for various carbon-carbon bond-forming reactions, such as the Wittig reaction and Knoevenagel condensation. These reactions allow for the extension of the carbon chain and the introduction of new functional groups.

For instance, a Wittig reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield 1-(4-fluorophenyl)-2-vinylcyclopropane. Similarly, a Knoevenagel condensation with an active methylene (B1212753) compound like malononitrile (B47326) in the presence of a base would lead to the formation of 2-((2-(4-fluorophenyl)cyclopropyl)methylene)malononitrile.

Transformations of the Cyclopropane Ring Substituents

The strained three-membered ring of the cyclopropane core is susceptible to ring-opening reactions under specific conditions, providing a pathway to linear aliphatic compounds. These transformations are often initiated by electrophilic or radical species.

Ring-Opening by Halogenation: Treatment of cyclopropane derivatives with halogens, such as bromine (Br₂), can lead to the cleavage of the cyclopropane ring. In the case of this compound, this reaction would be expected to yield 1,3-dihalo-alkane derivatives. The regioselectivity of the ring opening can be influenced by the electronic nature of the substituents on the cyclopropane ring. nih.gov

| Reagent | Solvent | Product (Expected) |

| Bromine (Br₂) | Carbon tetrachloride | 1-(4-Fluorophenyl)-1,3-dibromobutan-2-carbaldehyde |

| Iodine (I₂) | Dichloromethane | 1-(4-Fluorophenyl)-1,3-diiodobutan-2-carbaldehyde |

Table 4: Potential products from the halogen-induced ring-opening of this compound.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can undergo cleavage. The protonation of the cyclopropane ring can lead to a carbocationic intermediate, which is then attacked by a nucleophile present in the reaction medium. The regiochemistry of this process is dictated by the stability of the resulting carbocation.

Radical-Mediated Transformations: The cyclopropane ring can also participate in radical reactions. Oxidative radical ring-opening/cyclization reactions have been reported for various cyclopropane derivatives. beilstein-journals.orgresearchgate.net These reactions can be initiated by radical initiators and can lead to the formation of more complex cyclic or acyclic structures. For instance, a radical addition to the aldehyde followed by a ring-opening of the cyclopropylmethyl radical could provide access to a variety of functionalized aliphatic compounds.

Computational and Theoretical Investigations of 2 4 Fluorophenyl Cyclopropane 1 Carbaldehyde and Analogues

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies delve into the electronic distribution and orbital interactions that govern molecular behavior, providing a quantitative basis for predicting reactivity and stability.

Density Functional Theory (DFT) has become a standard tool for investigating the molecular structure of organic compounds. ajchem-a.comresearchgate.net For 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde (B1440618), DFT methods, particularly using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine the most stable, or "optimized," molecular geometry in the ground state. ajchem-a.comresearchgate.net This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. ajchem-a.com

The calculations for analogous fluorophenyl compounds reveal that the presence of the fluorine atom and the aromatic ring influences the geometry of the adjacent functional groups. ajchem-a.comresearchgate.net The stability of the molecule can be inferred from the total energy calculated for the optimized structure. A comparative analysis of different isomers or conformers can identify the most energetically favorable arrangement. The agreement between calculated and experimental data for similar compounds confirms the reliability of this computational approach. researchgate.net

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C(cyclopropane)-C(cyclopropane) | ~1.51 |

| C(aromatic)-F | ~1.35 | |

| C(cyclopropane)-CHO | ~1.49 | |

| C=O | ~1.21 | |

| Bond Angle (°) | C-C-C (in ring) | ~60 |

| C(phenyl)-C(cyclopropane)-C(carbaldehyde) | ~121 | |

| C(cyclopropane)-C(carbaldehyde)=O | ~124 |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.orgtaylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. ajchem-a.com

For fluorophenyl-containing compounds, DFT calculations are used to determine the energies and spatial distributions of these orbitals. ajchem-a.comresearchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich 4-fluorophenyl ring, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group. This distribution predicts that the molecule would act as a nucleophile at the aromatic ring and as an electrophile at the carbonyl carbon.

Further insights are gained from the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. ajchem-a.comresearchgate.net The MEP map identifies regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For the title compound, the MEP would show a negative potential around the carbonyl oxygen and the fluorine atom, and a positive potential near the carbonyl carbon and the hydrogens.

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 to -7.5 |

| LUMO Energy | ELUMO | - | -1.0 to -2.0 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 6.5 |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 4.0 to 4.5 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.25 to 3.25 |

Mechanistic Probing via Computational Chemistry

Computational chemistry is an invaluable tool for elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction pathway can be constructed.

The formation of the cyclopropane (B1198618) ring is a critical synthetic step. Computational studies using DFT can model the [2+1] cycloaddition reaction between a carbene and an alkene, which is a common method for cyclopropanation. nih.govwikipedia.org Transition state analysis involves locating the highest energy point along the reaction coordinate connecting reactants and products. The structure and energy of this transition state determine the kinetic feasibility of the reaction. DFT calculations can compare different potential pathways, for example, concerted versus stepwise mechanisms, to determine the most likely route. nih.gov For metal-catalyzed cyclopropanations, computations can clarify the role of the catalyst and predict stereochemical outcomes. nih.gov

Conversely, cyclopropane rings can undergo ring-opening reactions due to their inherent strain. For this compound, a potential pathway is the vinylcyclopropane-carbaldehyde rearrangement. beilstein-journals.org Computational analysis can be used to investigate the transition state of this rearrangement, providing the activation energy required for the ring to open and rearrange into a dihydrooxepin or other related structures. beilstein-journals.org

By mapping the energy landscape for reactions involving this compound, researchers can understand reaction kinetics and thermodynamics. For instance, comparing the energy barriers for different competing pathways—such as different modes of cycloaddition or alternative ring-opening mechanisms—can explain the observed product distribution. rsc.org These investigations provide a deep, quantitative understanding of why a particular reaction is fast or slow, and why it yields one product over another.

Conformational Analysis and Stereoelectronic Effects of Fluorinated Cyclopropane Systems

The three-dimensional shape of a molecule is crucial to its function and reactivity. Fluorinated cyclopropanes exhibit unique conformational preferences due to the interplay of steric and electronic effects. researchgate.netrsc.org

Conformational analysis of fluorinated cyclopropanes using DFT reveals the most stable spatial arrangements of the substituents on the rigid cyclopropane ring. researchgate.net The introduction of a fluorine atom can significantly alter the conformational landscape. nih.govnih.gov This is due to stereoelectronic effects, which are interactions involving the alignment of molecular orbitals. One of the most significant interactions in fluorinated systems is hyperconjugation, where electron density is donated from a filled bonding orbital (like a C-H or C-C bond) or a lone pair into an empty antibonding orbital (σ*). researchgate.net

Synthetic Applications and Scaffold Design Utilizing 2 4 Fluorophenyl Cyclopropane 1 Carbaldehyde

A Linchpin in Complex Molecule Synthesis

The inherent reactivity of the aldehyde functional group, coupled with the stereochemical intricacies of the disubstituted cyclopropane (B1198618) ring, positions 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde (B1440618) as a pivotal intermediate in the synthesis of elaborate molecular structures.

Crafting Multifunctional Cyclopropane Scaffolds

The aldehyde moiety of this compound serves as a versatile handle for a wide range of chemical transformations, enabling its elaboration into a variety of multifunctional cyclopropane derivatives. For instance, it can undergo olefination reactions to introduce diverse side chains, or be subjected to reductive amination to incorporate nitrogen-containing functionalities. Moreover, the adjacent cyclopropane ring can participate in ring-opening reactions under specific conditions, leading to the formation of acyclic structures with defined stereochemistry. This dual reactivity allows for the generation of a rich diversity of molecular shapes and functional group displays around the core cyclopropane unit.

A Gateway to Advanced Organic Scaffolds

The utility of this compound extends to its role as a precursor in domino and Lewis acid-catalyzed reactions, providing access to complex heterocyclic scaffolds. For example, its reaction with hydrazines can lead to the formation of tetrahydropyridazine derivatives through a cyclization cascade. Similarly, in the presence of a Lewis acid, it can react with N'-aryl anthranil (B1196931) hydrazides in a domino reaction to construct tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-ones. These transformations highlight the potential of this building block to rapidly generate intricate and medicinally relevant molecular frameworks.

Engineering Novel Cyclopropane-Based Building Blocks

The development of novel building blocks is a cornerstone of modern medicinal chemistry. This compound provides a robust platform for the design and synthesis of new cyclopropane-containing fragments with desirable physicochemical properties.

Principles for Cultivating Scaffold Diversity

The design of compound libraries with high scaffold diversity is crucial for exploring new areas of chemical space. Starting from this compound, diversity can be introduced through several strategic approaches. One key principle is the use of divergent synthesis, where a common intermediate is transformed into a variety of structurally distinct products through the application of different reaction pathways. For example, the aldehyde can be converted into an alkyne, which can then undergo a variety of cycloaddition reactions to generate a range of heterocyclic systems. Another principle is the strategic incorporation of functional groups that allow for orthogonal chemical modifications, enabling the stepwise and controlled elaboration of the molecular scaffold.

Generating Lead-Like Compounds

In the context of drug discovery, the concept of "lead-likeness" refers to compounds possessing physicochemical properties that are considered favorable for further optimization into drug candidates. These properties typically include a lower molecular weight, a specific range of lipophilicity (logP), and a limited number of hydrogen bond donors and acceptors. The compact and rigid nature of the cyclopropane ring in this compound makes it an excellent starting point for the generation of lead-like compounds. By carefully selecting the transformations and the building blocks used in the derivatization of this scaffold, it is possible to maintain these desirable properties in the final products.

Below is an interactive data table showcasing a hypothetical set of derivatives from this compound and their calculated lead-like properties.

| Derivative | Molecular Weight ( g/mol ) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| 2-(4-fluorophenyl)cyclopropyl)methanol | 180.21 | 1.85 | 1 | 1 |

| 1-(2-(4-fluorophenyl)cyclopropyl)ethan-1-amine | 193.25 | 2.21 | 1 | 1 |

| N-methyl-1-(2-(4-fluorophenyl)cyclopropyl)methanamine | 193.25 | 2.15 | 1 | 1 |

| 2-(4-fluorophenyl)-1-(1H-imidazol-1-ylmethyl)cyclopropane | 230.27 | 2.50 | 0 | 2 |

Strategies for Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to probe biological systems. While specific large-scale DOS campaigns utilizing this compound are not extensively documented in the literature, the principles of DOS can be readily applied to this versatile building block.

A hypothetical DOS strategy could involve a branching reaction sequence starting from the aldehyde. In the initial step, the aldehyde could be subjected to a set of parallel reactions, such as Wittig olefination with a variety of phosphonium (B103445) ylides, reductive amination with a diverse set of primary and secondary amines, and addition of different Grignard reagents. Each of these pathways would generate a distinct set of intermediates, which could then be subjected to further diversification reactions in a subsequent step. For example, the products of the reductive amination could be acylated with a library of carboxylic acids, while the alcohols from the Grignard reaction could be converted to a range of esters or ethers. This approach would allow for the rapid generation of a large and structurally diverse library of compounds, all originating from a single, readily accessible starting material.

Future Directions and Emerging Research Avenues for 2 4 Fluorophenyl Cyclopropane 1 Carbaldehyde Research

Development of Novel Stereoselective Methodologies

The precise control of stereochemistry is paramount in modern chemistry, particularly for applications in pharmaceuticals and materials science. Future research will undoubtedly focus on creating new catalytic systems to access specific stereoisomers of 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde (B1440618) and its derivatives with high fidelity.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules. Future efforts will likely target the development of novel chiral secondary amine catalysts, such as advanced diphenylprolinol silyl (B83357) ethers or dihydroindoles, for the enantioselective cyclopropanation of α,β-unsaturated aldehydes. unl.ptprinceton.edu These methods could provide access to highly enantioenriched cyclopropane (B1198618) aldehydes by activating the substrate towards reaction with stabilized ylides or other carbene precursors. princeton.edunih.gov The concept of "Directed Electrostatic Activation," where the catalyst framework engages in dual activation of both the aldehyde and the ylide, presents a promising avenue for achieving exceptional levels of stereocontrol. nih.gov

Biocatalysis: The use of engineered enzymes offers a sustainable and highly selective alternative to traditional chemical catalysts. nih.gov Future research could involve the design of "cyclopropanases" derived from heme proteins like myoglobin (B1173299) or cytochromes. chemrxiv.orgnih.gov These biocatalysts could be engineered through directed evolution to accept 4-fluorocinnamaldehyde (B1661933) as a substrate and catalyze its cyclopropanation with carbene precursors like ethyl diazoacetate, affording specific stereoisomers of the target compound with near-perfect enantioselectivity. nih.govwpmucdn.com This biocatalytic approach avoids the need for expensive transition metals and often proceeds under mild, environmentally benign conditions. nih.gov

A comparative overview of potential stereoselective methods is presented below.

| Methodology | Catalyst Type | Potential Substrates | Key Advantages |

| Organocatalysis | Chiral Amines (e.g., Prolinol Ethers) | α,β-Unsaturated Aldehydes | Metal-free, high enantioselectivity, operational simplicity. unl.ptnih.gov |

| Biocatalysis | Engineered Heme Proteins (e.g., Myoglobin) | Fluorinated Olefins, Diazo Reagents | Exceptional stereoselectivity, sustainable, mild conditions. nih.govwpmucdn.com |

| Electrocatalysis | Double Mediatory System (e.g., NaBr/NaOAc) | Aldehydes, C-H Acids | High stereoselectivity, scalable, simple product isolation. rsc.org |

Exploration of Unprecedented Reactivity Modes

The inherent ring strain and the presence of the aldehyde and fluorophenyl groups endow this compound with a rich and largely untapped reactivity profile. Future research will aim to exploit these features to forge complex molecular architectures through novel transformations.

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized the generation of radical intermediates under mild conditions. nih.govacs.org The aldehyde group in this compound can serve as a radical initiator, while the aryl cyclopropane moiety is an excellent substrate for radical-mediated ring-opening reactions. beilstein-journals.orgbeilstein-journals.org Future work could explore the photocatalytic [3+2] cycloaddition of the cyclopropane ring with various alkenes. nih.govnih.gov In such a process, one-electron reduction of the aromatic ring could trigger a ring-opening to form a distonic radical anion, which then engages in cycloaddition to construct densely functionalized cyclopentane (B165970) rings not accessible through other means. nih.govnih.gov

Radical Ring-Opening Cascades: The strained C-C bonds of the cyclopropane ring are susceptible to cleavage under radical conditions. nih.govnih.gov Oxidative radical strategies could be developed where a radical adds to the aldehyde or another part of the molecule, initiating a cascade. beilstein-journals.org For instance, an acyl radical generated from the aldehyde could trigger a ring-opening/cyclization sequence to produce complex polycyclic structures in a single step. beilstein-journals.org These transformations form multiple C-C bonds and new rings, rapidly increasing molecular complexity. beilstein-journals.org

Integration with Flow Chemistry and Sustainable Synthesis

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, scalability, and sustainability. researchgate.net The synthesis and transformation of this compound are well-suited for this technological shift.

Continuous-Flow Cyclopropanation: Synthesizing the cyclopropane ring itself can be greatly enhanced using flow chemistry. thieme-connect.com Reactions that are hazardous or difficult to control in batch, such as those involving diazo compounds or highly reactive carbenoids, can be performed safely in microreactors. chemistryviews.org For example, a continuous-flow Simmons-Smith cyclopropanation could be developed using a packed-bed reactor containing a zinc-copper couple, allowing for the safe, in-situ generation of the carbenoid and rapid conversion of the corresponding cinnamaldehyde (B126680) precursor. thieme-connect.com This approach minimizes reaction times, improves yields, and allows for straightforward scaling. rsc.orgsyrris.com

Sustainable Building Block Derivatization: Biocatalytic methods, which are inherently "green," can be integrated into flow systems to create highly efficient and sustainable processes. nih.gov An immobilized cyclopropanase enzyme in a packed-bed reactor could continuously convert substrates into chiral cyclopropane derivatives, simplifying purification and allowing for catalyst recycling. chemistryviews.org This combination of biocatalysis and flow chemistry represents a powerful strategy for the sustainable production of valuable, enantiopure building blocks derived from this compound. nih.govacs.orgrsc.org

| Flow Chemistry Application | Reactor Type | Potential Reaction | Key Advantages |

| Cyclopropane Synthesis | Packed-Bed Zn/Cu Column | Simmons-Smith Reaction | Enhanced safety, rapid reaction times (minutes), scalability. thieme-connect.com |

| Stereoselective Synthesis | Packed-Bed Immobilized Catalyst | Organocatalytic Cyclopropanation | Catalyst reusability, reduced byproducts, continuous production. chemistryviews.org |

| Aminoketone Synthesis | Telescoped Flow System | Photocyclization/Condensation | Elimination of intermediate purifications, higher productivity. rsc.org |

Computational Design and Prediction of Novel Transformations

In silico methods are becoming indispensable for accelerating chemical research by predicting reactivity, elucidating mechanisms, and designing novel catalysts and transformations.

Predicting Ring-Opening Pathways: Density Functional Theory (DFT) calculations can be employed to model the various potential ring-opening reactions of this compound. researchgate.netacs.org By calculating the energy barriers for different bond cleavages (e.g., C1-C2 vs. C1-C3), researchers can predict how the substitution pattern and the presence of the 4-fluorophenyl group influence reactivity. acs.org This predictive power can guide the rational design of experiments, saving significant time and resources by focusing on the most promising reaction pathways, such as selective openings to form valuable synthons. researchgate.net

Designing Stereodivergent Biocatalysts: The future of catalyst development lies in computational design. A mechanism-based, multi-state computational workflow can be used to engineer cyclopropanase enzymes with tailored, predictable stereoselectivity. chemrxiv.org By modeling the transition states for the formation of all possible stereoisomers within the enzyme's active site, researchers can identify key mutations that favor one outcome over the others. This approach could lead to a toolbox of biocatalysts capable of producing any desired stereoisomer of a this compound derivative from a common precursor, a goal known as stereodivergent catalysis. chemrxiv.org Such computational approaches have already been used to guide the engineering of enzymes for the synthesis of fluorinated cyclopropanes. wpmucdn.comnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.